2-Amino-3-(methylthiomethyl)benzotrifluoride

Overview

Description

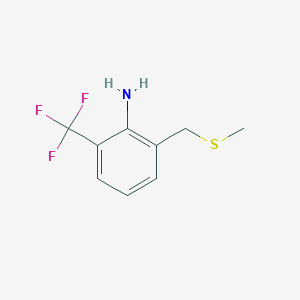

2-Amino-3-(methylthiomethyl)benzotrifluoride is an organic compound with the molecular formula C9H10F3NS. It is characterized by the presence of an amino group, a trifluoromethyl group, and a methylthiomethyl group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(methylthiomethyl)benzotrifluoride typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzotrifluoride derivative.

Introduction of Amino Group: The amino group is introduced through a nitration reaction followed by reduction.

Introduction of Methylthiomethyl Group: The methylthiomethyl group is introduced via a nucleophilic substitution reaction using a suitable methylthiomethylating agent.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

Reaction Vessel: The reactions are carried out in specialized reaction vessels equipped with temperature and pressure control.

Catalysts and Reagents: Specific catalysts and reagents are used to enhance the reaction rate and selectivity.

Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(methylthiomethyl)benzotrifluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-Amino-3-(methylthiomethyl)benzotrifluoride exhibit promising anticancer properties. For instance, the inhibition of Heat Shock Protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins, has been identified as a therapeutic target. Compounds that can inhibit Hsp90 may lead to the degradation of these proteins, thus providing a pathway for cancer treatment.

Case Study: Hsp90 Inhibition

A study demonstrated that derivatives of benzotrifluoride compounds could effectively inhibit Hsp90 in cancer cell lines. The mechanism involved the disruption of client protein interactions, leading to apoptosis in malignant cells. This suggests that this compound could be further explored for its potential as an anticancer agent.

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Table 1: Synthetic Pathways Utilizing this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 3-Amino-2-methylbenzotrifluoride | 85 | |

| Trifluoromethoxylation | Trifluoromethoxy derivatives | 70 |

Materials Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and chemical resistance. Its trifluoromethyl group contributes to the overall inertness and durability of the resulting materials.

Case Study: Polymer Blends

In a recent study, blends containing fluorinated polymers and derivatives of benzotrifluoride were subjected to thermal degradation tests. The results indicated improved thermal stability compared to traditional polymers, making these blends suitable for high-performance applications in electronics and automotive industries.

Environmental Applications

Pollutant Degradation

Research has also explored the use of this compound in environmental chemistry, particularly in the degradation of persistent organic pollutants (POPs). Its reactive functional groups can facilitate reactions that break down harmful substances into less toxic forms.

Mechanism of Action

The mechanism of action of 2-Amino-3-(methylthiomethyl)benzotrifluoride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. The methylthiomethyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

2-Amino-3-(methylthio)benzotrifluoride: Similar structure but lacks the methylthiomethyl group.

2-Amino-3-(trifluoromethyl)benzotrifluoride: Similar structure but lacks the methylthiomethyl group.

2-Amino-4-(methylthiomethyl)benzotrifluoride: Similar structure but with the methylthiomethyl group in a different position.

Uniqueness

2-Amino-3-(methylthiomethyl)benzotrifluoride is unique due to the presence of both the trifluoromethyl and methylthiomethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Amino-3-(methylthiomethyl)benzotrifluoride is a compound of interest in various fields of biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound consists of an amino group, a methylthio group, and a trifluoromethyl group attached to a benzene ring. Its chemical formula is and it has a molecular weight of approximately 201.18 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl moiety is known to enhance the binding affinity to target proteins due to increased hydrophobic interactions. Additionally, the amino group can participate in hydrogen bonding, further stabilizing interactions with biomolecules.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against specific viral strains, including variants of the SARS-CoV-2 virus, such as Omicron. In vitro assays demonstrated significant inhibition of viral replication, suggesting that this compound could serve as a potential therapeutic agent against COVID-19 and its variants .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stabilization within cells. Inhibiting Hsp90 can lead to the degradation of various oncogenic proteins, making it a target for cancer therapy .

Case Studies

- Antiviral Efficacy : A study conducted by Uday Saxena et al. (2022) explored the effects of this compound on glucose metabolism in muscle cells and its potential role in enhancing antiviral responses. The compound was found to synergistically improve glucose uptake while also exhibiting antiviral activity against SARS-CoV-2 variants .

- Cancer Research : Research published in the Journal of Medicinal Chemistry identified novel Hsp90 inhibitors derived from similar chemical scaffolds as this compound. These inhibitors demonstrated significant anti-proliferative effects in cancer cell lines, indicating the therapeutic potential of compounds with similar structures .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the critical safety precautions when handling 2-Amino-3-(methylthiomethyl)benzotrifluoride in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, goggles, lab coat) due to potential skin/eye irritation risks observed in trifluoromethyl-substituted anilines . Store in tightly sealed containers in a cool, ventilated area away from oxidizers and ignition sources, as benzotrifluoride derivatives react with water and bases, releasing hazardous byproducts . Implement emergency protocols for spills (e.g., neutralization with inert adsorbents) and ensure access to eyewash stations .

Q. How can researchers ensure purity validation of this compound for experimental use?

- Methodological Answer : Use HPLC or GC-MS to verify purity (>98% as standard for research-grade reagents ). Compare retention times with known standards and quantify impurities via integration. For structural confirmation, combine H/F NMR to resolve trifluoromethyl and methylthiomethyl groups, and FT-IR to identify amine and C-F stretches .

Q. What synthetic strategies are viable for preparing this compound?

- Methodological Answer : Adapt methods for trifluoromethyl-aniline derivatives, such as:

- Amination : Introduce the amino group via catalytic Buchwald-Hartwig coupling using Pd/Cu catalysts and ligands (e.g., TMEDA) to mitigate steric hindrance from the trifluoromethyl group .

- Methylthio functionalization : React 3-bromo-benzotrifluoride with methanethiol under Ullmann conditions (CuI, KCO, DMF) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of trifluoromethyl-anilines in cross-coupling reactions?

- Methodological Answer : Systematically vary reaction parameters:

- Catalyst-ligand systems : Test Pd(OAc)/XPhos vs. CuI/TMEDA for coupling efficiency .

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) to optimize electron-deficient aryl halide reactivity.

- Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates or side products (e.g., dehalogenation) .

Q. What advanced spectroscopic techniques elucidate the electronic effects of the methylthiomethyl group on the benzotrifluoride core?

- Methodological Answer :

- C NMR : Assess electron-withdrawing/donating effects via chemical shifts of the trifluoromethyl and methylthiomethyl carbons.

- X-ray crystallography : Resolve steric and electronic interactions in the solid state. If crystals are challenging to obtain, use DFT calculations (B3LYP/6-311+G(d,p)) to model charge distribution .

- Mass spectrometry (HRMS) : Confirm molecular ion stability and fragmentation patterns, particularly for sulfur-containing derivatives .

Q. How to design mutagenicity assays for this compound based on structural analogs?

- Methodological Answer :

- Ames test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to detect frameshift/base-pair mutations. Compare with 4-aminobenzotrifluoride, a known mutagen .

- In vitro mammalian assays : Employ comet assays on human hepatocytes to assess DNA strand breaks. Dose-response studies should account for metabolic pathways (e.g., CYP450-mediated activation) .

Properties

IUPAC Name |

2-(methylsulfanylmethyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NS/c1-14-5-6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUFEMPPABUXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=C(C(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371031 | |

| Record name | 2-[(Methylsulfanyl)methyl]-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88301-96-6 | |

| Record name | 2-[(Methylsulfanyl)methyl]-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-(methylthiomethyl)benzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.